(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate
CAS No.: 128102-16-9
Cat. No.: VC0152371
Molecular Formula: C18H26N2O4
Molecular Weight: 334.416
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128102-16-9 |
---|---|
Molecular Formula | C18H26N2O4 |
Molecular Weight | 334.416 |
IUPAC Name | 4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate |
Standard InChI | InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 |
Standard InChI Key | KEFLVDKHKWYORF-CQSZACIVSA-N |
SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate (CAS: 128102-16-9) is a chiral piperazine derivative with a complex molecular architecture. The compound features a piperazine ring with a methyl substituent at the 2-position in the R configuration, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a benzyl carboxylate at the 4-position. This unique structural arrangement creates a versatile molecule with multiple reactive sites that can be selectively manipulated in synthetic chemistry applications .
The compound is formally known by its IUPAC name 4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate, which accurately reflects its structural components and stereochemistry. Its molecular formula is C₁₈H₂₆N₂O₄, corresponding to a molecular weight of 334.41 g/mol . The structure can be represented by the SMILES notation CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2, which codifies its atomic connectivity in a standardized format.
Physical and Chemical Characteristics
The physical and chemical properties of (R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 334.41 g/mol |
Molecular Formula | C₁₈H₂₆N₂O₄ |
CAS Number | 128102-16-9 |
IUPAC Name | 4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate |
Standard InChIKey | KEFLVDKHKWYORF-CQSZACIVSA-N |
Boiling Point | 435.4°C at 760 mmHg |
Appearance | Not specified in literature |
Solubility | Soluble in DMSO and other organic solvents |
Storage Condition | 2-8°C, dry and sealed; optimal stability at -20°C |
The compound possesses a chiral center at the 2-position, with the R configuration being particularly valuable for asymmetric synthesis applications . The presence of the Boc protecting group provides stability to the nitrogen at position 1, while allowing for selective deprotection under acidic conditions when needed in multistep syntheses.
Applications in Pharmaceutical Research
Medicinal Chemistry Applications
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate serves as a key intermediate in the synthesis of complex organic molecules with pharmaceutical relevance . Its importance stems from several factors:
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The piperazine scaffold is prevalent in numerous pharmaceutical agents, making this compound valuable for constructing drug-like molecules
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The stereochemistry at the 2-position enables the development of stereochemically pure compounds, which is critical for modern drug development
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The protective groups (Boc and benzyl) allow for selective chemical transformations in complex synthetic sequences
The compound is particularly useful in developing therapeutics targeting neurological disorders, cardiovascular diseases, and other medical conditions . The piperazine core is found in various CNS-active compounds, including antipsychotics, antidepressants, and anticonvulsants, highlighting the potential utility of this building block in neuropharmacology research.
Biochemical Interactions and Mechanism of Action
Derivatives containing the piperazine scaffold often interact with multiple receptor systems, including:
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G-protein coupled receptors (GPCRs), particularly serotonin, dopamine, and adrenergic receptors
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Ion channels, which modulate neuronal excitability and signaling
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Enzymatic targets involved in various biological pathways
The structural features of the compound, particularly the chiral center at the 2-position, can significantly influence the binding affinity and selectivity of the final drug molecules toward their intended targets. This stereochemistry often translates into distinct three-dimensional conformations that are critical for receptor recognition and binding.
Size (g) | Availability | Price |
---|---|---|
0.100 | 10-20 days | €185.39 |
0.250 | 10-20 days | €370.78 |
This pricing reflects the compound's specialized nature and the complex synthetic processes required for its preparation, particularly with regard to ensuring proper stereochemical control .
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